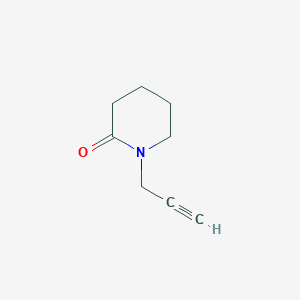

1-(Prop-2-yn-1-yl)piperidin-2-one

概要

説明

“1-(Prop-2-yn-1-yl)piperidin-2-one” is a chemical compound . It is a natural product found in Palhinhaea cernua, Punica granatum, and other organisms .

Synthesis Analysis

The synthesis of “1-(Prop-2-yn-1-yl)piperidin-2-one” has been reported in several studies . For instance, an organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy was developed . This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Molecular Structure Analysis

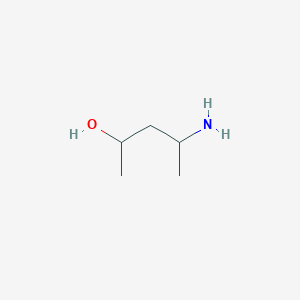

The molecular structure of “1-(Prop-2-yn-1-yl)piperidin-2-one” has been analyzed in several studies . The compound has a molecular weight of 137.18 . Its InChI code is 1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2 .

Chemical Reactions Analysis

The chemical reactions involving “1-(Prop-2-yn-1-yl)piperidin-2-one” have been studied . For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Prop-2-yn-1-yl)piperidin-2-one” have been reported . The compound has a molecular weight of 123.20 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has a topological polar surface area of 3.2 Ų .

科学的研究の応用

- Method : It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis .

- Method : The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines leads to the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Sonogashira Cross-Coupling Reactions

Imidazo[1,2-a]pyridines Synthesis

1,3-Dihydro-2H-benzimidazole-2-thiones Formation

Safety and Hazards

将来の方向性

Future research directions for “1-(Prop-2-yn-1-yl)piperidin-2-one” could involve further exploration of its synthesis methods , as well as its potential applications in various fields .

Relevant Papers

Relevant papers on “1-(Prop-2-yn-1-yl)piperidin-2-one” include studies on its synthesis , characterization , computational calculation , and biological studies .

作用機序

Mode of Action

It’s known that the compound can act as a photosensitizer , which suggests it may interact with light to produce reactive oxygen species that can affect various cellular processes.

Biochemical Pathways

Given its photosensitizing properties , it’s possible that it may influence pathways related to oxidative stress and cellular damage.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution within the body.

Result of Action

Given its potential role as a photosensitizer

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Prop-2-yn-1-yl)piperidin-2-one. For instance, light exposure could potentially enhance its photosensitizing effects . Additionally, its stability could be affected by factors such as temperature and pH, although specific data on these aspects are currently lacking.

特性

IUPAC Name |

1-prop-2-ynylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLYEKVPUJOEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534965 | |

| Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-yn-1-yl)piperidin-2-one | |

CAS RN |

18327-29-2 | |

| Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

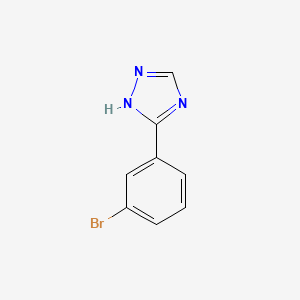

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)